8-Hydroxy-7-pentadecylquinoline-5,6-dione
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Overview
Description
8-Hydroxy-7-pentadecylquinoline-5,6-dione is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-7-pentadecylquinoline-5,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which usually include quinoline derivatives and long-chain alkyl halides.
Alkylation Reaction: The quinoline derivative undergoes an alkylation reaction with a pentadecyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. This step introduces the pentadecyl group at the 7-position of the quinoline ring.
Hydroxylation: The next step involves the introduction of a hydroxyl group at the 8-position of the quinoline ring. This can be achieved through a hydroxylation reaction using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Oxidation: Finally, the compound undergoes an oxidation reaction to introduce the dione functionality at the 5,6-positions. Common oxidizing agents used for this purpose include potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-7-pentadecylquinoline-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to convert the dione functionality to diols or other reduced forms.
Substitution: The hydroxyl group at the 8-position can undergo substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its use in drug development, particularly for the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 8-Hydroxy-7-pentadecylquinoline-5,6-dione involves its interaction with various molecular targets. The hydroxyl and dione functionalities allow it to form complexes with metal ions, which can disrupt biological processes in microorganisms and cancer cells. Additionally, its lipophilic pentadecyl chain facilitates its incorporation into cell membranes, affecting membrane integrity and function.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar biological activities but lacking the long alkyl chain.
Clioquinol: An 8-hydroxyquinoline derivative with iodine substitution, known for its antimicrobial properties.
8-Hydroxy-5-quinolinesulfonic acid: Another derivative with sulfonic acid functionality, used in analytical chemistry.
Uniqueness
8-Hydroxy-7-pentadecylquinoline-5,6-dione is unique due to its long alkyl chain, which enhances its lipophilicity and ability to interact with cell membranes. This structural feature distinguishes it from other quinoline derivatives and contributes to its distinct biological and chemical properties.
Properties
CAS No. |
31509-62-3 |
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Molecular Formula |
C24H35NO3 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
8-hydroxy-7-pentadecylquinoline-5,6-dione |
InChI |
InChI=1S/C24H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-22(26)21-19(17-15-18-25-21)23(27)24(20)28/h15,17-18,26H,2-14,16H2,1H3 |
InChI Key |
PJFLSWORUNVLSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C2=C(C=CC=N2)C(=O)C1=O)O |
Origin of Product |
United States |
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